2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid
CAS No.: 926195-99-5
Cat. No.: VC11643761
Molecular Formula: C7H3BrClFO4S
Molecular Weight: 317.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926195-99-5 |
|---|---|
| Molecular Formula | C7H3BrClFO4S |
| Molecular Weight | 317.52 g/mol |
| IUPAC Name | 2-bromo-5-chlorosulfonyl-4-fluorobenzoic acid |
| Standard InChI | InChI=1S/C7H3BrClFO4S/c8-4-2-5(10)6(15(9,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) |
| Standard InChI Key | SUOMCAJOHOJKOO-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)C(=O)O |
| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)C(=O)O |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-bromo-5-chlorosulfonyl-4-fluorobenzoic acid, reflects its substitution pattern: a bromine atom at position 2, a fluorine atom at position 4, and a chlorosulfonyl group (–SOCl) at position 5 of the benzoic acid backbone. The chlorosulfonyl group introduces significant electrophilicity, enabling nucleophilic substitution reactions, while the fluorine atom enhances metabolic stability in derived pharmaceuticals .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.52 g/mol |
| SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)C(=O)O |
| InChI Key | SUOMCAJOHOJKOO-UHFFFAOYSA-N |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Moisture-sensitive; hydrolyzes to sulfonic acids |
The Standard InChI string confirms the stereochemical arrangement, critical for predicting interaction with biological targets.
Synthesis and Manufacturing
Halogenation and Sulfonation Pathways
Synthesis typically begins with halogenation of a benzoic acid derivative. For example, bromination of 5-chlorosulfonyl-4-fluorobenzoic acid using -bromosuccinimide (NBS) in halogenated solvents (e.g., dichloromethane) achieves regioselective substitution at position 2 . Red phosphorus or potassium bromate often serve as initiators, while sulfuric acid enhances reaction efficiency .
Example Protocol:
-
Bromination:
-
Workup:
Yield: >90% with purity ≥99% .
Reactivity and Functional Transformations
Electrophilic Substitution
The chlorosulfonyl group (–SOCl) undergoes nucleophilic displacement with amines, alcohols, or thiols, forming sulfonamides, sulfonate esters, or thiosulfonates . For instance, reaction with 3,4,5-trifluoroaniline produces sulfonamide derivatives used in HBV capsid assembly modulators .
Hydrolysis Sensitivity
Exposure to moisture triggers hydrolysis to 5-sulfobenzoic acid derivatives, necessitating anhydrous storage.
Applications in Pharmaceutical Development
Role in Antiviral Drug Discovery
The compound is a precursor to sulfamoylbenzamides (SBAs), a class of HBV capsid assembly modulators (CAMs). SBAs accelerate capsid formation, preventing viral genome packaging .
Table 2: SAR of Benzamide Derivatives Derived from 2-Bromo-5-(chlorosulfonyl)-4-fluorobenzoic Acid
| Derivative | Substituent | HBV DNA Inhibition (IC, nM) |
|---|---|---|
| KR-26556 | –NH at C6 | 12.4 ± 1.8 |
| NVR 3-778 | –CF at C4 | 110.5 ± 15.2 |
| Compound 12 | –N(CH) | >1,000 |
Addition of a primary amine at C6 (as in KR-26556) enhances potency 9-fold compared to NVR 3-778 .
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